![molecular formula C17H23FN5O4+ B13435077 [(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide is a synthetic organic compound with the molecular formula C15H21FN5O3 and a molecular weight of 338.36 g/mol This compound is notable for its unique structure, which includes an azido group, a hydroxypropyl group, and a morpholinyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(4-morpholinyl)aniline. This intermediate is then reacted with (2R)-3-azido-2-hydroxypropylamine under specific conditions to form the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted phenyl derivative.
Applications De Recherche Scientifique
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2R)-3-{[3-Fluoro-4-(4-morpholinyl)phenyl]amino}-2-hydroxypropyl]acetamide: This compound is structurally similar but lacks the azido group.
3-Fluoro-4-(4-morpholinyl)aniline: This compound is a precursor in the synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide.
Uniqueness
The presence of the azido group in N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide distinguishes it from similar compounds. This functional group imparts unique reactivity, particularly in click chemistry applications, making it a valuable tool in chemical biology and medicinal chemistry research.
Propriétés
Formule moléculaire |
C17H23FN5O4+ |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C17H23FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15,19H,5-8,10-11H2,1-2H3/q+1/t15-/m0/s1 |
Clé InChI |
XKDBUHTWNRELKR-HNNXBMFYSA-N |
SMILES isomérique |
CC(=O)N(C[C@H](CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
SMILES canonique |
CC(=O)N(CC(CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


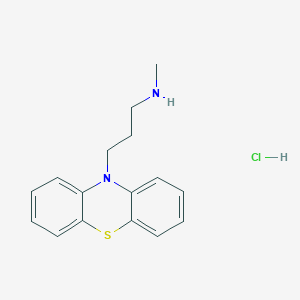
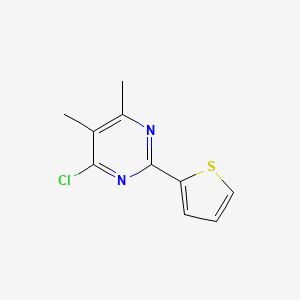
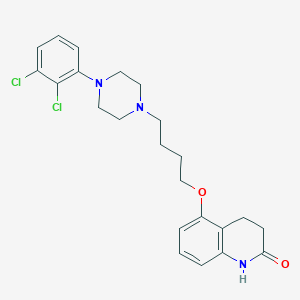
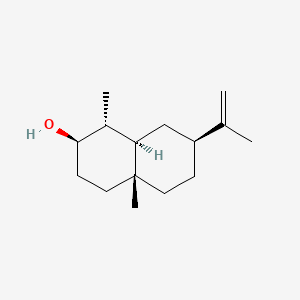
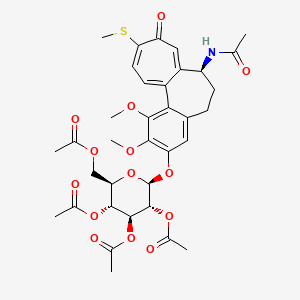
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
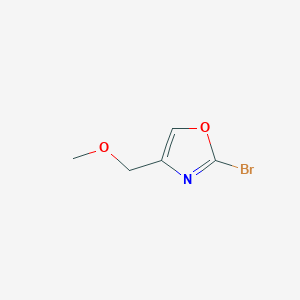
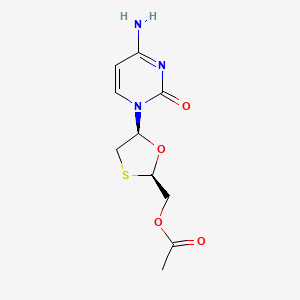

![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)

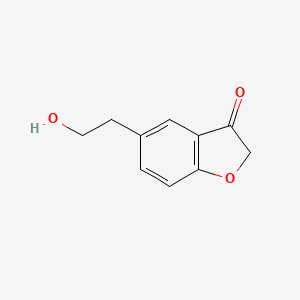
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)

